2-Amino-5-ethoxy-5-oxopentanoic acid

Catalog No.
S9100172
CAS No.
M.F
C7H13NO4
M. Wt
175.18 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-ethoxy-5-oxopentanoic acid

Product Name

2-Amino-5-ethoxy-5-oxopentanoic acid

IUPAC Name

2-amino-5-ethoxy-5-oxopentanoic acid

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C7H13NO4/c1-2-12-6(9)4-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)

InChI Key

XMQUEQJCYRFIQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)O)N

2-Amino-5-ethoxy-5-oxopentanoic acid is a synthetic organic compound with the chemical formula C7H13NO4C_7H_{13}NO_4. It features a pentanoic acid backbone with an amino group and an ethoxy substituent, which contribute to its unique chemical properties. The compound is characterized by its oxo group at the fifth position, making it a member of the oxo acid family. Its structure allows for various functional group transformations, enhancing its utility in organic synthesis and biological applications .

  • Oxidation: The oxo group can be further oxidized to yield more complex derivatives.
  • Reduction: The compound can be reduced to convert the oxo group into hydroxyl or amine functionalities, using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups under acidic or basic conditions .

Research indicates that 2-amino-5-ethoxy-5-oxopentanoic acid exhibits significant biological activity. It has been evaluated for its potential antimicrobial and antioxidant properties. Studies have shown that derivatives of this compound can inhibit microbial growth and exhibit radical scavenging activities, suggesting potential applications in pharmaceuticals and nutraceuticals .

The synthesis of 2-amino-5-ethoxy-5-oxopentanoic acid typically involves several steps:

  • Protection of Amino Group: An amine protecting group, such as tert-butoxycarbonyl, is introduced to prevent unwanted reactions during subsequent steps.
  • Formation of Ethoxy Group: An esterification reaction is performed using ethanol and an acid catalyst to introduce the ethoxy group.
  • Oxidation and Functionalization: The intermediate is oxidized to form the oxo group, followed by functionalization to yield the final product .

2-Amino-5-ethoxy-5-oxopentanoic acid has various applications in different fields:

  • Organic Synthesis: Utilized as an intermediate for synthesizing other complex organic molecules.
  • Pharmaceuticals: Investigated for its potential therapeutic effects due to its biological activity.
  • Nutraceuticals: Explored for its antioxidant properties, which could be beneficial in dietary supplements .

Interaction studies of 2-amino-5-ethoxy-5-oxopentanoic acid have focused on its binding affinity with various biological targets. These studies aim to elucidate the mechanisms through which this compound exerts its biological effects. For instance, research has indicated that the amino and carboxylic functionalities play crucial roles in molecular interactions with enzymes or receptors involved in metabolic pathways .

Several compounds share structural similarities with 2-amino-5-ethoxy-5-oxopentanoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUniqueness
2-Amino-5-(benzyloxy)-5-oxopentanoic acidContains a benzyloxy group instead of ethoxyPotentially different biological activity due to the aromatic system
(2R,4R)-4-(tert-butoxycarbonyl)amino-pyrrolidine-2-carboxylic acidFeatures a pyrrolidine ringDifferent ring structure may affect reactivity and biological interaction
(2R,4R)-5-(Biphenyl-4-yl)-4-(tert-butoxycarbonyl)amino-2-methylpentanoic acidContains a biphenyl substituentUnique sterics and electronic properties due to biphenyl moiety

Uniqueness

The uniqueness of 2-amino-5-ethoxy-5-oxopentanoic acid lies in its combination of functional groups—specifically, the ethoxy group and pentanoic acid backbone—which provide versatile reactivity profiles not commonly found in similar compounds. This versatility makes it an attractive candidate for further research and application development in both synthetic chemistry and pharmacology .

XLogP3

-3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

175.08445790 g/mol

Monoisotopic Mass

175.08445790 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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